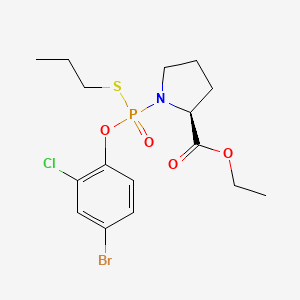

L-Proline, 1-((4-bromo-2-chlorophenoxy)(propylthio)phosphinyl)-, ethyl ester

Description

This compound is a structurally complex proline derivative characterized by:

- Core structure: L-proline backbone, ensuring chirality and biological compatibility.

- Esterification: Ethyl ester at the carboxyl group, enhancing membrane permeability and metabolic stability.

Properties

CAS No. |

81116-99-6 |

|---|---|

Molecular Formula |

C16H22BrClNO4PS |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

ethyl (2S)-1-[(4-bromo-2-chlorophenoxy)-propylsulfanylphosphoryl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C16H22BrClNO4PS/c1-3-10-25-24(21,23-15-8-7-12(17)11-13(15)18)19-9-5-6-14(19)16(20)22-4-2/h7-8,11,14H,3-6,9-10H2,1-2H3/t14-,24?/m0/s1 |

InChI Key |

ONIGCHDEIZEOMX-LNYMIDHXSA-N |

Isomeric SMILES |

CCCSP(=O)(N1CCC[C@H]1C(=O)OCC)OC2=C(C=C(C=C2)Br)Cl |

Canonical SMILES |

CCCSP(=O)(N1CCCC1C(=O)OCC)OC2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Biological Activity

L-Proline, a non-polar amino acid, plays a significant role in various biological processes. The compound "L-Proline, 1-((4-bromo-2-chlorophenoxy)(propylthio)phosphinyl)-, ethyl ester" is a derivative that combines the structural properties of proline with a phosphinyl group, potentially enhancing its biological activity. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, cytotoxicity, and other cellular responses.

Neuroprotective Properties

Recent studies have shown that proline derivatives exhibit neuroprotective properties. For instance, a phosphine analog of the tripeptide proline-glycine-proline was found to modulate protein aggregation in cellular systems associated with neurodegenerative diseases. This suggests that compounds incorporating proline may have potential as therapeutic agents for conditions like Alzheimer's and Parkinson's diseases .

Cytotoxicity and Cellular Response

Research into the cytotoxic effects of L-proline derivatives has indicated varying outcomes based on concentration and environmental conditions. A study on hen erythrocytes exposed to heat stress demonstrated that L-proline at concentrations of 50 μg/mL and 100 μg/mL increased caspase 3/7 activity, indicating pro-apoptotic effects under certain conditions. However, at higher concentrations (200 μg/mL), it exhibited protective effects by increasing glutathione levels and HSP70 activity, suggesting a complex role in cellular stress responses .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : The phosphine analog of proline-glycine-proline was tested for its ability to prevent protein aggregation in models of neurodegeneration. The results indicated significant modulation of cellular pathways involved in neuroprotection .

- Heat Stress Response : In vitro studies on hen erythrocytes showed that L-proline can exert both protective and damaging effects depending on the temperature and concentration. At lower temperatures (41 °C), L-proline enhanced cell viability; however, at higher temperatures (45 °C), it increased apoptotic markers .

- Molecular Mechanisms : The molecular mechanisms underlying these effects involve modulation of oxidative stress responses and apoptosis pathways. The activation of heat shock proteins (HSP70) suggests a protective mechanism against thermal stress induced by elevated temperatures .

Comparison with Similar Compounds

Structural Analogues

The following compounds share key functional groups with the target molecule:

A. (4S)-4-Cyclohexyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-L-proline propionate (ester), sodium salt

- Structural differences: Cyclohexyl substituent instead of bromo-chlorophenoxy. Sodium salt formulation for improved solubility. Propionate ester instead of ethyl ester.

- Functional implications: Enhanced aqueous solubility due to ionic sodium group .

L-Proline Ethyl Ester (ProEt)

- Structural differences :

- Lacks the phosphinyl and aromatic substituents.

- Simpler ethyl ester structure.

- Functional implications :

Table 1: Comparative IC50 Values of Proline Derivatives

| Compound | IC50 in L929 Cells (mM) | IC50 in HeLa Cells (mM) | Key Substituents |

|---|---|---|---|

| L-Proline ethyl ester (ProEt) | 18.3 | 44.8 | Ethyl ester |

| L-Proline isobutyl ester (ProBu) | 2.9 | 15.2 | Isobutyl ester |

| Target compound (hypothetical)* | Predicted higher | Predicted lower | Bromo-chlorophenoxy, propylthio |

Note: The target compound’s bromo-chloro group likely enhances cytotoxicity compared to simpler esters, as halogenated aromatics often improve binding to hydrophobic enzyme pockets. However, its larger size may reduce solubility, necessitating prodrug strategies .

Solubility and Formulation Challenges

- Ethyl ester vs. sodium salts : The target compound’s neutral ethyl ester contrasts with ionic sodium salts (e.g., ), which exhibit better aqueous solubility but poorer blood-brain barrier penetration.

- Propylthio vs. hydroxypropoxy : The propylthio chain in the target compound may confer higher oxidative stability compared to hydroxypropoxy groups in analogues like .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR for backbone stereochemistry and phosphinyl-thioether connectivity. ³¹P NMR confirms phosphinyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₄N₂O₂ in related proline esters ).

- HPLC : Reverse-phase methods with UV detection monitor purity, referencing pharmacopeial impurity standards (e.g., EP-grade fenofibric acid analogs) .

How can researchers optimize the introduction of the propylthio group to minimize by-product formation?

Q. Advanced Research Focus

- Protecting Group Strategy : Temporarily mask reactive sites on L-proline (e.g., tert-butoxycarbonyl [Boc]) before propylthio coupling .

- Radical-Mediated Thiolation : Use AIBN or triethylborane to initiate regioselective thiol-ene reactions, reducing disulfide by-products .

- Chromatographic Optimization : Employ gradient elution (ethyl acetate/hexane) to separate thioether adducts from unreacted intermediates .

What are the potential sources of stereochemical ambiguity in the synthesis of this compound, and how can they be resolved?

Q. Advanced Research Focus

- Chiral Centers : The L-proline backbone and phosphinyl group may exhibit racemization under acidic/basic conditions.

- Resolution Methods :

How do solvent choice and temperature affect the stability of the phosphinyl-thioether linkage during synthesis?

Q. Basic Research Focus

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the phosphinyl group but may accelerate ester hydrolysis. Ethyl acetate balances solubility and stability .

- Temperature Control : Reactions above 60°C risk thioether oxidation; maintain ≤40°C during coupling steps .

What strategies are recommended for resolving contradictory elemental analysis results between theoretical and experimental values?

Q. Advanced Research Focus

- Purification Reassessment : Repeat column chromatography with alternative eluents (e.g., methanol/dichloromethane) to remove persistent impurities .

- Complementary Techniques : Cross-validate via HRMS and combustion analysis (e.g., discrepancies in phosphorus content resolved via ICP-MS) .

In computational modeling, which parameters are critical for predicting the reactivity of the bromo-chlorophenoxy moiety in nucleophilic substitution reactions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states to assess steric effects from the bromo-chloro substitution pattern .

- Electrostatic Potential Maps : Identify electron-deficient sites for nucleophilic attack, guided by Hammett σ constants of substituents .

What are the common degradation products of this compound under accelerated stability testing conditions, and how are they characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.